2-Azabicyclo[2.2.1]heptan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds. These methods include the use of novel intermediate compounds and their enantiomers for synthesizing the target 2-azabicyclo[2.2.1]heptanyl compounds .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, electrophilic reagents for addition reactions, and oxidizing agents for oxidation reactions .
Major Products
Major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, cis-3-aminocyclopentane carboxylic acid derivatives, and various polyfunctionalized bicyclic systems .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product scaffolds.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of rho-associated protein kinase, it affects the phosphorylation of target proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic amine with similar structural features but different functional groups and reactivity.
Quinuclidine: A related compound with a similar bicyclic structure but lacking the amine group at the 2-position.
Uniqueness
2-Azabicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and the presence of an amine group at the 2-position, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4,7H2 |
InChI Key |
UNJKKGQDZFILHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2N |
Origin of Product |
United States |
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